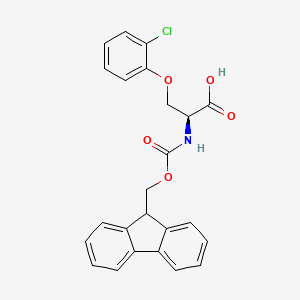
Fmoc-N-Et-Phe(4-Me)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Ethyl-4-Methylphenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ethyl group attached to the nitrogen atom, and a methyl group on the phenyl ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of 4-methylphenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.
Ethylation: The protected amino acid is then subjected to ethylation. This can be achieved by reacting the Fmoc-protected 4-methylphenylalanine with ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of Fmoc-N-Ethyl-4-Methylphenylalanine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group of the Fmoc protecting group, leading to the formation of a secondary amine.
Substitution: The ethyl group attached to the nitrogen can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products:
Oxidation: 4-Methylphenylalanine carboxylic acid derivative.
Reduction: Secondary amine derivative.
Substitution: Various N-substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-N-Ethyl-4-Methylphenylalanine is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.
Chiral Catalysts: The compound can be used as a chiral building block in the synthesis of chiral catalysts for asymmetric synthesis.
Biology:
Protein Engineering: It is used in the design and synthesis of modified peptides and proteins with enhanced properties.
Enzyme Inhibition: The compound can be used to study enzyme-substrate interactions and inhibition mechanisms.
Medicine:
Drug Development: Fmoc-N-Ethyl-4-Methylphenylalanine is explored as a potential building block in the development of peptide-based drugs.
Diagnostic Tools: It can be used in the synthesis of peptide probes for diagnostic applications.
Industry:
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.
Biotechnology: It is employed in the development of bioconjugates and other biotechnological applications.
Wirkmechanismus
The mechanism of action of Fmoc-N-Ethyl-4-Methylphenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The ethyl and methyl groups provide steric hindrance, influencing the conformation and reactivity of the resulting peptides. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence it is incorporated into.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Phenylalanine: Lacks the ethyl and methyl groups, making it less sterically hindered.
Fmoc-N-Methylphenylalanine: Contains a methyl group on the nitrogen but lacks the ethyl group.
Fmoc-4-Methylphenylalanine: Lacks the ethyl group on the nitrogen.
Uniqueness: Fmoc-N-Ethyl-4-Methylphenylalanine is unique due to the presence of both the ethyl and methyl groups, which provide additional steric hindrance and influence the conformation and reactivity of the peptides it is incorporated into. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Eigenschaften
IUPAC Name |
(2S)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-3-28(25(26(29)30)16-19-14-12-18(2)13-15-19)27(31)32-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,3,16-17H2,1-2H3,(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMWSWHQFZWAHZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H](CC1=CC=C(C=C1)C)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B8233199.png)
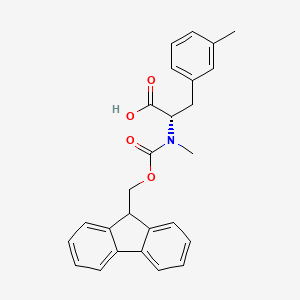
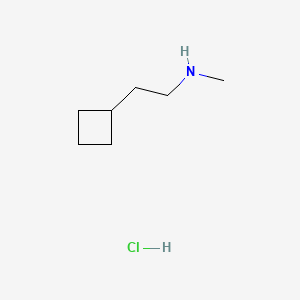
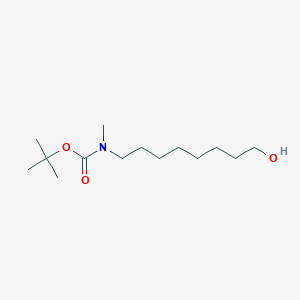
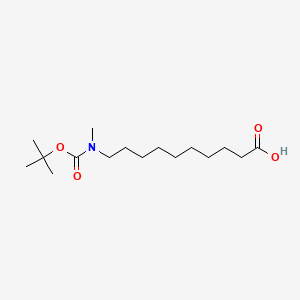

amino}pent-4-enoic acid](/img/structure/B8233247.png)
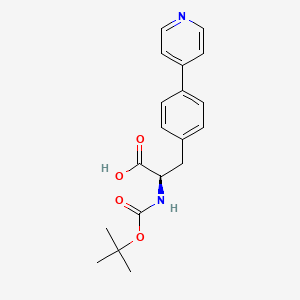
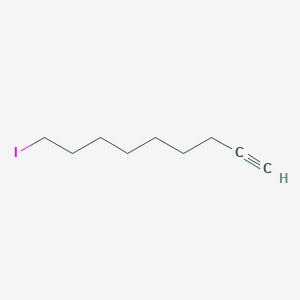
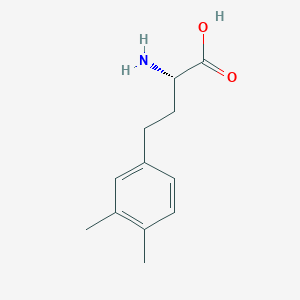
![(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233290.png)
amino})acetic acid](/img/structure/B8233300.png)
